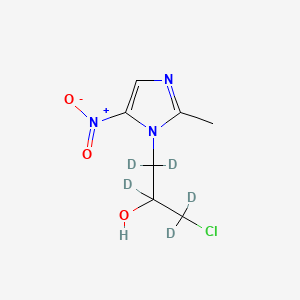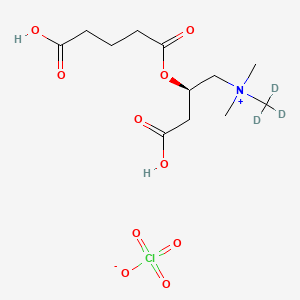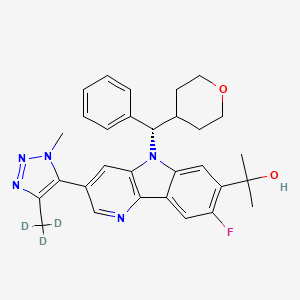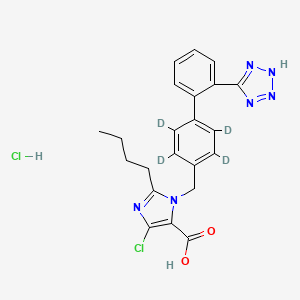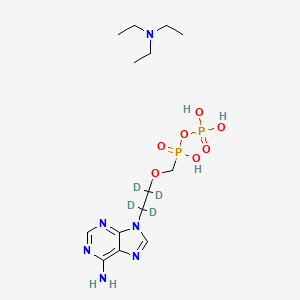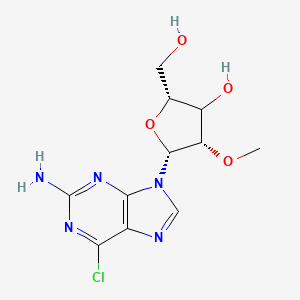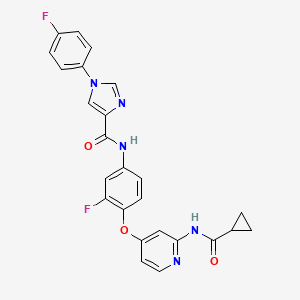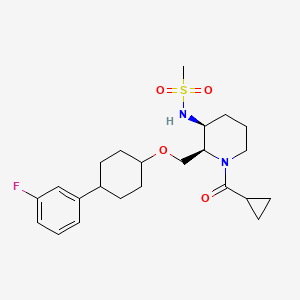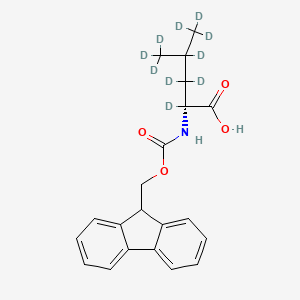
D-Leucine-N-fmoc-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucine-N-fmoc-d10: is a deuterium-labeled derivative of D-Leucine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-N-fmoc-d10 involves the incorporation of deuterium into the D-Leucine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production methods are optimized to minimize costs and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: D-Leucine-N-fmoc-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: D-Leucine-N-fmoc-d10 is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation. Its deuterium labeling allows for precise quantitation and analysis of peptides .
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and protein interactions. Its stable isotope labeling provides valuable insights into biological processes .
Medicine: The compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals. Deuterium labeling helps in understanding the behavior of drugs in the body .
Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. Its unique properties make it valuable in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of D-Leucine-N-fmoc-d10 involves its incorporation into peptides and proteins. The deuterium labeling allows for precise tracking and analysis of these molecules in various biological and chemical processes. The compound interacts with molecular targets and pathways involved in protein synthesis and metabolism .
Comparación Con Compuestos Similares
- N- (9-Fluorenylmethoxycarbonyl)-L-leucine-d10
- Fmoc-Leu-OH-d10
- Fmoc-Ala-OH-2,3,3,3-d4
- Fmoc-Phe-OH-15N
Comparison: D-Leucine-N-fmoc-d10 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. Compared to similar compounds, it offers higher precision in quantitation and analysis, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D |
Clave InChI |
CBPJQFCAFFNICX-GLMKPSESSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


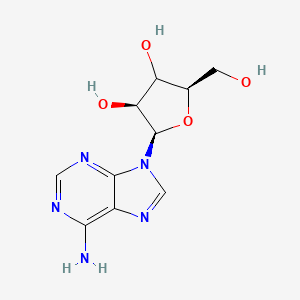
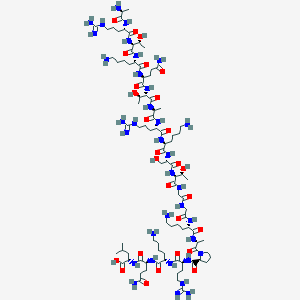
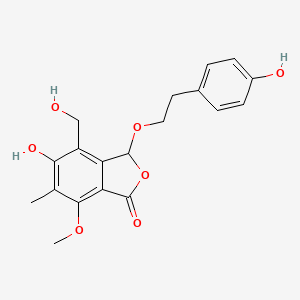
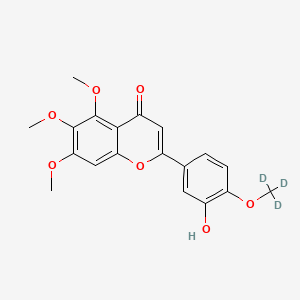
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
